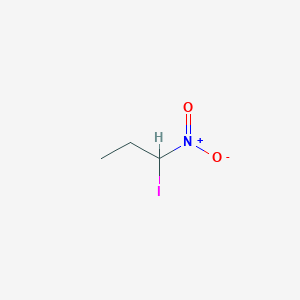![molecular formula C17H25F3N2O2 B12618416 1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine CAS No. 918481-68-2](/img/structure/B12618416.png)
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with ethoxyethyl and trifluoromethylphenoxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with 2-ethoxyethanol to form 1-(2-ethoxyethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethyl)phenoxyethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the phenoxyethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyethyl group can yield ethoxyacetic acid, while nucleophilic substitution can introduce various functional groups into the piperazine ring .
科学的研究の応用
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation
作用機序
The mechanism of action of 1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
1-(2-Ethoxyethyl)piperazine: Lacks the trifluoromethylphenoxyethyl group, resulting in different chemical and biological properties.
4-(3-Trifluoromethylphenoxy)piperazine: Similar structure but without the ethoxyethyl group, affecting its solubility and reactivity.
1-(2-Methoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine: Similar but with a methoxyethyl group instead of ethoxyethyl, influencing its chemical behavior .
Uniqueness
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine is unique due to the combination of its ethoxyethyl and trifluoromethylphenoxyethyl groups. This combination imparts specific properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
918481-68-2 |
|---|---|
分子式 |
C17H25F3N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine |
InChI |
InChI=1S/C17H25F3N2O2/c1-2-23-12-10-21-6-8-22(9-7-21)11-13-24-16-5-3-4-15(14-16)17(18,19)20/h3-5,14H,2,6-13H2,1H3 |
InChIキー |
SYCCVYLMZUZYHG-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)

![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)


![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)

![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)

![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)
